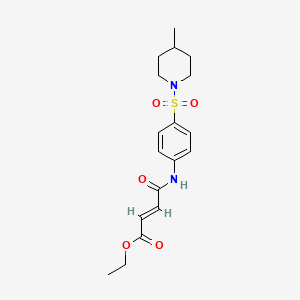

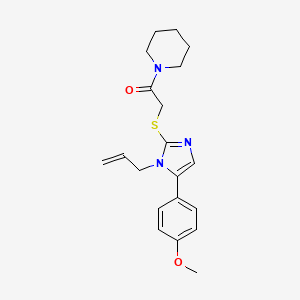

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is a chemical compound that has been studied extensively in scientific research. It is a member of the quinazoline family of compounds, which have been shown to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Quinazolinone derivatives, including compounds with structural similarities to 6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one, have been synthesized through various chemical transformations. For instance, Kut, Onysko, and Lendel (2020) demonstrated the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, highlighting the versatility of these compounds in organic synthesis Kut, Onysko, & Lendel, 2020.

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of quinazolinone derivatives. Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and evaluated their activities against various bacterial and fungal strains. Their findings suggest that some quinazolinone derivatives exhibit significant antibacterial and antifungal activities Patel, V. Patel, H. Patel, Shaikh, & J. Patel, 2010.

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives have also been studied for their potential anti-inflammatory and analgesic properties. Rajput and Singhal (2013) synthesized newer quinazolinone analogs and evaluated them for anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of these compounds Rajput & Singhal, 2013.

Anticancer Activity

The anticancer activity of quinazolinone derivatives has been a significant area of research. Noolvi and Patel (2013) focused on synthesizing 2,3,7-trisubstituted quinazoline derivatives and evaluated their anticancer activity, highlighting the potential of quinazolinones as antitumor agents Noolvi & Patel, 2013.

Enzymatic Activity Enhancement

Abass (2007) conducted a study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions, examining their effect on α-amylase activity. This research suggests that certain quinazolinone derivatives can enhance enzymatic activities, offering insights into their potential use in biochemical research Abass, 2007.

Propiedades

Número CAS |

422527-11-5 |

|---|---|

Nombre del producto |

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |

Fórmula molecular |

C13H9ClN2OS2 |

Peso molecular |

308.8 |

Nombre IUPAC |

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |

InChI |

InChI=1S/C13H9ClN2OS2/c14-8-3-4-11-10(6-8)12(17)16(13(18)15-11)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18) |

Clave InChI |

RPHSBTYPHYDZDU-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)

![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2629660.png)

![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)

![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)

![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)